molecular formula C14H10FNO4 B5836012 4-fluorobenzyl 4-nitrobenzoate

4-fluorobenzyl 4-nitrobenzoate

Cat. No.: B5836012
M. Wt: 275.23 g/mol
InChI Key: XGGKHCMCDWGEEN-UHFFFAOYSA-N
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Description

4-Fluorobenzyl 4-nitrobenzoate is an aromatic ester composed of 4-nitrobenzoic acid esterified with 4-fluorobenzyl alcohol. The nitro group at the para position of the benzoate moiety confers electron-withdrawing properties, while the 4-fluorobenzyl group introduces steric and electronic effects that influence the compound’s reactivity, stability, and interactions. This compound is synthesized via methods such as the Mitsunobu reaction, a common approach for benzyl ester formation, followed by purification using silica gel chromatography .

Properties

IUPAC Name

(4-fluorophenyl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c15-12-5-1-10(2-6-12)9-20-14(17)11-3-7-13(8-4-11)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGKHCMCDWGEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-fluorobenzyl 4-nitrobenzoate, highlighting variations in substituents, molecular formulas, and synthesis

Compound Name Substituent on Benzyl Group Molecular Formula Key Properties/Synthesis Notes Reference
This compound 4-Fluoro C₁₄H₁₀FNO₄ Synthesized via Mitsunobu reaction; electron-withdrawing F enhances ester stability. -
4-Trifluoromethylbenzyl 4-nitrobenzoate 4-CF₃ C₁₅H₁₀F₃NO₄ Higher lipophilicity (Rf = 0.43 in 2:8 EtOAc:hexanes); stronger electron-withdrawing effect than F.
4-Methoxybenzyl 4-nitrobenzoate 4-OCH₃ C₁₅H₁₃NO₅ Electron-donating OCH₃ increases polarity; synthesized similarly via Mitsunobu reaction.
(4-Chlorophenyl) 4-nitrobenzoate 4-Cl C₁₃H₈ClNO₄ Chlorine’s moderate electron-withdrawing effect balances reactivity and stability.
4-Nitrophenyl 4-fluorobenzoate 4-NO₂ (on phenyl) C₁₃H₈FNO₄ Positional isomer; nitro group on phenyl ring alters electronic distribution.

Key Observations:

Substituent Effects: Electron-withdrawing groups (F, CF₃, Cl): Enhance ester stability by reducing electron density at the ester carbonyl, slowing hydrolysis. The trifluoromethyl group (CF₃) exerts the strongest effect, as seen in its higher lipophilicity .

Synthetic Accessibility: All analogs are synthesized via Mitsunobu reactions, confirming the method’s versatility for benzyl ester derivatives. Purification via silica gel chromatography is standard, with Rf values reflecting substituent-driven polarity differences .

Biodegradation Considerations: While direct data on ester hydrolysis is unavailable, microbial degradation of 4-nitrobenzoate (released upon ester cleavage) occurs via reductive pathways (e.g., conversion to 4-hydroxylaminobenzoate or protocatechuate) . Substituents on the benzyl group may influence hydrolysis rates, affecting environmental persistence.

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of 4-fluorobenzyl 4-nitrobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Direct esterification is a common approach for nitrobenzoate esters, as demonstrated in the synthesis of ethyl 4-nitrobenzoate using acid catalysis and controlled temperature (87–108°C) . For 4-fluorobenzyl derivatives, coupling 4-nitrobenzoic acid with 4-fluorobenzyl chloride via Steglich esterification (using DCC/DMAP) may improve yields. Post-synthesis purification via distillation or column chromatography is critical; for example, a rectification column with 20 theoretical plates and a reflux ratio of 0.92 achieved high-purity separation in related esters . Monitor reaction progress using TLC or FT-IR to detect ester bond formation (e.g., C=O stretching at ~1700 cm⁻¹).

Q. How can spectroscopic data (e.g., NMR, IR) for this compound be interpreted to confirm structural integrity?

  • Methodological Answer : Key NMR signals include:
  • ¹H NMR : Aromatic protons of the 4-nitrobenzoate moiety (δ 8.1–8.3 ppm, doublets) and 4-fluorobenzyl group (δ 7.2–7.4 ppm, multiplet split by fluorine coupling). The methylene group (CH₂) appears as a singlet at δ 5.3 ppm.
  • ¹³C NMR : The ester carbonyl resonates at ~165 ppm, while nitro and fluorine substituents deshield adjacent carbons .
  • FT-IR : Confirm ester C=O (~1720 cm⁻¹), NO₂ asymmetric stretching (~1530 cm⁻¹), and aromatic C-F (~1250 cm⁻¹). Cross-validate with X-ray crystallography if crystalline (e.g., as in fluorobenzyl-piperazine derivatives ).

Advanced Research Questions

Q. What metabolic pathways degrade this compound in microbial systems, and how can intermediates be tracked?

  • Methodological Answer : Pseudomonas species reduce 4-nitrobenzoate via hydroxylamine intermediates (e.g., 4-hydroxylaminobenzoate → protocatechuate) . For 4-fluorobenzyl derivatives, employ respirometric assays to monitor O₂ consumption during degradation . Use HPLC or GC-MS to detect intermediates like 3,4-dihydroxybenzoate or fluorinated byproducts. Note that fluorinated aromatic rings may resist cleavage, requiring specialized dehalogenases.

Q. How do hydrogen-bonding patterns influence the crystallinity of this compound, and what design principles optimize crystal packing?

  • Methodological Answer : Graph set analysis (Etter’s method) can predict hydrogen-bond networks. The nitro and ester groups act as hydrogen-bond acceptors, while fluorobenzyl C-H groups may participate in weak interactions. Co-crystallization with hydrogen-bond donors (e.g., amines) or solvent selection (e.g., DMSO) can enhance crystal formation. Refer to Etter’s rules for directional hydrogen-bond design .

Q. What contradictions arise in interpreting mass spectral data for fluorinated nitroaromatics, and how can they be resolved?

  • Methodological Answer : Fluorine’s odd-electron isotopes (e.g., ¹⁹F) complicate mass spectral interpretation. Use high-resolution MS (HRMS) to distinguish between [M+H]⁺ and fragment ions. For example, in electron ionization (EI), 4-nitrobenzoate esters show prominent fragments at m/z 150 (C₇H₄NO₄⁺) and m/z 109 (C₆H₄F⁺) . Cross-reference with NIST spectral databases to validate fragmentation patterns .

Q. How can enzymatic assays differentiate between reductive and oxidative pathways in 4-nitrobenzoate metabolism?

  • Methodological Answer : Use knockout mutants (e.g., PnbA/PnbB-deficient Pseudomonas) to assess pathway dependency. Measure NH₄⁺ accumulation (reductive pathway) versus nitrite release (oxidative pathway) . For fluorinated analogs, track defluorination via ¹⁹F NMR or ion chromatography to detect fluoride ions.

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